Guanidine, carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

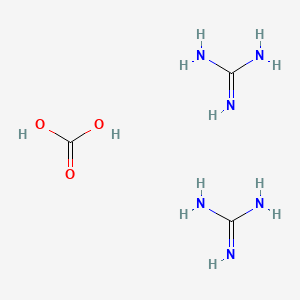

carbonic acid;guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.CH2O3/c3*2-1(3)4/h2*(H5,2,3,4);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIAPHVBRDNOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=N)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029189 | |

| Record name | Guanidine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Carbonic acid, compd. with guanidine (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-85-1 | |

| Record name | Carbonic acid, compd. with guanidine (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, compd. with guanidine (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diguanidinium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3394X3G2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

guanidine carbonate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and structural features of guanidine carbonate. The information is presented to support research, development, and application of this versatile compound.

Chemical and Physical Properties

Guanidine carbonate, with the CAS Number 593-85-1, is a white to almost white crystalline powder.[1][2] It is a salt composed of two guanidinium cations and one carbonate anion.[3][4] This compound is known for its strong basicity and its utility as a protein denaturant.[5]

Quantitative Data Summary

The key physicochemical properties of guanidine carbonate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Guanidine Carbonate

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₂N₆O₃ | [3] |

| Molecular Weight | 180.17 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | ~198-270°C (with decomposition) | [6][7] |

| Density | 1.25 g/cm³ | [8] |

| Vapor Pressure | 0 Pa at 25°C | [9] |

| LogP (Octanol/Water Partition Coefficient) | -1.63 | [5] |

Table 2: Solubility and Acidity/Basicity of Guanidine Carbonate

| Property | Value | Source(s) |

| Solubility in Water | 450 g/L at 20°C | [8][9] |

| Solubility in Methanol | 5.5 g/L (0.55 g/100g ) | [10] |

| Solubility in other solvents | Practically insoluble in acetone, benzene, and ether. | [10] |

| pKa of Guanidinium Cation | 12.5 at 20°C | [9] |

| pH of Aqueous Solution | 11.7 (110 g/L at 20°C) | [9] |

Table 3: Spectroscopic Data References for Guanidine Carbonate

| Spectroscopic Technique | Availability | Source(s) |

| FT-IR (Fourier-Transform Infrared) Spectroscopy | Data available | [11] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy | Data available | [4] |

| Raman Spectroscopy | Data available | [12] |

Chemical Structure

Guanidine carbonate is an ionic compound with the chemical formula [C(NH₂)₃]₂CO₃. It consists of two positively charged guanidinium cations and one negatively charged carbonate anion.

Guanidinium Cation and Resonance

The guanidinium cation, [C(NH₂)₃]⁺, exhibits significant resonance stabilization. The positive charge is delocalized across the central carbon atom and the three nitrogen atoms. This delocalization contributes to the high pKa of its conjugate acid, guanidine, making it a strong base. The resonance structures of the guanidinium cation are depicted below.

Experimental Protocols

This section provides detailed methodologies for the characterization of key properties of guanidine carbonate.

Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of guanidine carbonate in water at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of guanidine carbonate to a known volume of deionized water in a sealed container.

-

Equilibration: Place the container in a constant temperature water bath (e.g., 20°C) and stir the solution vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed filter paper or centrifuge the solution to obtain a clear saturated solution.

-

Sample Collection: Accurately pipette a known volume (e.g., 10 mL) of the clear saturated solution into a pre-weighed beaker.

-

Solvent Evaporation: Gently heat the beaker in an oven at a temperature below the decomposition point of guanidine carbonate (e.g., 80°C) until all the water has evaporated.

-

Mass Determination: Cool the beaker in a desiccator and weigh it to determine the mass of the dissolved guanidine carbonate.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of the guanidinium cation through potentiometric titration with a strong base.

Methodology:

-

Solution Preparation: Prepare a standard solution of guanidine carbonate of known concentration (e.g., 0.1 M) in deionized water. Also, prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the guanidine carbonate solution into a beaker with a magnetic stir bar. Immerse the pH electrode and the burette tip into the solution.

-

Titration: Titrate the guanidine carbonate solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH values against the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest inflection in the titration curve.

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

This protocol outlines the investigation of the thermal stability and decomposition of guanidine carbonate using TGA.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of finely ground guanidine carbonate into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Data Collection: The instrument will continuously monitor and record the sample's weight as a function of temperature.

-

Data Analysis: Analyze the resulting TGA thermogram to identify the onset temperature of decomposition and the percentage of weight loss at different stages. The decomposition of guanidine carbonate is known to start around 165 °C, with melamine being one of the decomposition products.[13]

Protein Denaturation Assay

This protocol provides a general framework for assessing the protein-denaturing capability of guanidine carbonate using a model protein and monitoring changes in its spectroscopic properties.

Methodology:

-

Protein Solution Preparation: Prepare a stock solution of a model protein (e.g., lysozyme or bovine serum albumin) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Guanidine Carbonate Solutions: Prepare a series of guanidine carbonate solutions of varying concentrations in the same buffer.

-

Denaturation: Mix the protein solution with the different concentrations of guanidine carbonate solutions and incubate at a constant temperature for a set period to allow the denaturation process to reach equilibrium.

-

Spectroscopic Measurement: Monitor the denaturation process by measuring a spectroscopic signal that is sensitive to the protein's conformation. Common techniques include:

-

UV-Visible Spectroscopy: Monitor changes in the absorbance or the position of the absorption maximum of aromatic amino acid residues.

-

Fluorescence Spectroscopy: Monitor changes in the intrinsic fluorescence of tryptophan and tyrosine residues.

-

Circular Dichroism (CD) Spectroscopy: Monitor changes in the secondary structure of the protein.

-

-

Data Analysis: Plot the change in the spectroscopic signal as a function of the guanidine carbonate concentration. This allows for the determination of the midpoint of the denaturation transition (Cm), which is a measure of the protein's stability.

Signaling Pathways and Logical Relationships

The chemical behavior of guanidine carbonate in solution is governed by fundamental acid-base equilibria.

Aqueous Solution Equilibrium

In an aqueous solution, guanidine carbonate dissociates into guanidinium and carbonate ions. The guanidinium ion is a weak acid, while the carbonate ion is a weak base, establishing a complex equilibrium that results in a basic solution.

This guide provides a foundational understanding of the chemical properties and structure of guanidine carbonate, tailored for professionals in research and drug development. The provided data and protocols are intended to facilitate further investigation and application of this compound.

References

- 1. Guanidine Carbonate | 593-85-1 | TCI AMERICA [tcichemicals.com]

- 2. Guanidine carbonate|593-85-1 - MOLBASE Encyclopedia [m.molbase.com]

- 3. Guanidine carbonate [webbook.nist.gov]

- 4. Guanidine carbonate | C3H12N6O3 | CID 11650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Guanidine carbonate | 593-85-1 [chemicalbook.com]

- 6. zxchem.com [zxchem.com]

- 7. Guanidine carbonate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. sincerechemical.com [sincerechemical.com]

- 9. Guanidine carbonate CAS#: 593-85-1 [m.chemicalbook.com]

- 10. Guanidinium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 11. SID 134978240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Guanidine carbonate [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Guanidine Carbonate

Guanidine carbonate is a versatile chemical compound with significant applications in various industries, including pharmaceuticals, cosmetics, and materials science. Its utility as a strong organic base, a protein denaturant, and a precursor for more complex molecules necessitates well-defined and efficient synthesis and purification protocols. This technical guide provides a comprehensive overview of the core methods for producing and purifying guanidine carbonate, tailored for researchers, scientists, and professionals in drug development.

Synthesis Methodologies

Several synthetic routes to guanidine carbonate have been established, each with distinct advantages and challenges. The primary methods involve the use of dicyandiamide, guanidine salts, ammonium thiocyanate, nitroguanidine, and by-products from urea synthesis.

1. From Dicyandiamide and Ammonium Salts

A prevalent industrial method involves the high-temperature reaction of dicyandiamide with an ammonium salt, such as ammonium chloride or ammonium nitrate, to yield a guanidine salt. This intermediate is then neutralized with a base, and subsequent treatment with carbon dioxide affords guanidine carbonate.[1][2][3][4][5]

-

Experimental Protocol:

-

Dicyandiamide and an ammonium salt are melted together at a temperature range of 170-230°C to form the corresponding guanidine salt (e.g., guanidine hydrochloride or guanidine nitrate).[1][3]

-

The resulting guanidine salt is dissolved in an alcohol.

-

An alkali, such as sodium hydroxide, is added to the alcoholic solution to neutralize the salt and liberate the free guanidine base.[6]

-

Carbon dioxide is then introduced into the solution, which reacts with the free guanidine to precipitate guanidine carbonate.[1][3][6]

-

The precipitated product is collected by filtration and dried.

-

2. From Guanidine Salts and Carbonates

This straightforward method involves the direct reaction of a guanidine salt with an alkali metal carbonate.

-

Experimental Protocol:

-

Guanidine hydrochloride is dissolved in water.

-

A stoichiometric amount of sodium carbonate is added to the solution.[7]

-

The reaction mixture is stirred, leading to the formation of guanidine carbonate and sodium chloride.

-

Guanidine carbonate is then isolated, often through crystallization, taking advantage of solubility differences between the product and the inorganic salt.

-

3. From Ammonium Thiocyanate

This classic method proceeds via a guanidine thiocyanate intermediate.

-

Experimental Protocol:

-

Ammonium thiocyanate is heated at 180-190°C for approximately 24 hours to produce a yellowish mass containing guanidine thiocyanate.

-

The crude product is extracted with water, treated with activated charcoal to remove impurities, and concentrated. Upon cooling, colorless crystals of guanidine thiocyanate separate.

-

The purified guanidine thiocyanate is dissolved in a minimal amount of water, and a stoichiometric amount of potassium carbonate is added.

-

The mixture is evaporated to dryness, and the resulting residue is extracted with hot ethyl alcohol to separate the guanidine carbonate from potassium thiocyanate.

-

The alcoholic solution is concentrated and cooled to crystallize the guanidine carbonate.

-

4. From Nitroguanidine

Guanidine carbonate can also be synthesized from nitroguanidine by reduction and subsequent reaction.

-

Experimental Protocol:

-

208 g of nitroguanidine and 300 g of ammonium carbonate are heated with 1000 mL of water in a flask equipped with a reflux condenser.

-

The temperature is raised to 65-70°C, at which point nitrous oxide gas evolves. The reaction is controlled to prevent excessive foaming.

-

After the initial reaction subsides, the mixture is boiled under reflux for 2 hours.

-

The solution is then evaporated to dryness to remove any remaining ammonium carbonate.

-

The residue is dissolved in a minimal amount of cold water, filtered to remove any melamine by-product, and then precipitated by adding twice its volume of 95% alcohol.

-

The precipitated guanidine carbonate is filtered, washed with alcohol, and dried. A second crop can be obtained by evaporating the filtrate. The total yield is approximately 90%.

-

5. From Urea Synthesis By-products

Guanidine carbonate can be economically recovered from the mother liquor of melamine production, which originates from urea.[8][9][10]

-

Experimental Protocol:

-

An aqueous solution containing guanidine, urea, and other pyrolysis products is heated to a maximum of 80°C at atmospheric pressure to expel ammonia and free carbon dioxide.[8][9]

-

The solution is then evaporated under reduced pressure (0.1-0.8 atm) at a temperature between 50°C and 80°C until the solution is saturated with urea upon cooling to 20-30°C.[8][9]

-

The precipitated solids are separated, and the remaining mother liquor is suspended in liquid ammonia (at least twice the amount of urea present) at a temperature between -33°C and 20°C.[8][9]

-

The undissolved guanidine carbonate is separated by filtration, washed with liquid ammonia, and dried at 90°C to yield a product with a purity of over 99%.[8][9]

-

Purification Methodologies

Achieving high purity is critical for many applications of guanidine carbonate. The choice of purification method depends on the initial purity and the nature of the impurities.

1. Recrystallization

Recrystallization is a common and effective method for purifying guanidine carbonate.

-

Experimental Protocol:

-

The crude guanidine carbonate is dissolved in a suitable solvent, such as methanol or a mixture of water and alcohol, at an elevated temperature.[1]

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly, promoting the formation of well-defined crystals of pure guanidine carbonate.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

2. Ion Exchange Chromatography

For removing ionic impurities, particularly metal ions like iron (Fe³⁺), ion exchange chromatography is a highly effective technique.[10]

-

Experimental Protocol:

-

An aqueous solution of crude guanidine carbonate is passed through a column packed with a suitable ion exchange resin.[10]

-

The resin selectively binds the ionic impurities.

-

The eluate, containing the purified guanidine carbonate, is collected.

-

The guanidine carbonate is then recovered from the solution, typically by evaporation and crystallization.

-

The resin can be regenerated for reuse.[10]

-

3. Suspension in Liquid Ammonia

This method is particularly useful for separating guanidine carbonate from urea and its pyrolysis by-products, as described in the synthesis from urea by-products section.[8][9] Guanidine carbonate is insoluble in liquid ammonia, while urea and many other impurities are soluble.

Data Presentation

Table 1: Summary of Guanidine Carbonate Synthesis Methods

| Starting Material(s) | Key Reagents | Reaction Temperature (°C) | Reported Yield | Purity | Reference(s) |

| Dicyandiamide, Ammonium Salt | Alkali, CO₂ | 170-230 | High (Industrial) | >99% | [1][3][5][6] |

| Guanidine Hydrochloride | Sodium Carbonate | Room Temperature | - | - | [7] |

| Ammonium Thiocyanate | Potassium Carbonate | 180-190 | - | - | |

| Nitroguanidine | Ammonium Carbonate | 65-70, then boil | ~90% | - | |

| Urea Synthesis By-product | Liquid Ammonia | -33 to 20 | - | >99% | [8][9] |

Visualizations

Caption: Synthesis of Guanidine Carbonate from Dicyandiamide.

Caption: General Recrystallization Workflow for Guanidine Carbonate.

References

- 1. Page loading... [guidechem.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. Guanidine carbonate synthesis - chemicalbook [chemicalbook.com]

- 4. Cas 593-85-1,Guanidine carbonate | lookchem [lookchem.com]

- 5. Guanidine carbonate | 593-85-1 [chemicalbook.com]

- 6. CN1385418A - Process for preparing guanidine carbonate - Google Patents [patents.google.com]

- 7. Guanidinium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 8. US3952057A - Process for the preparation of guanidine carbonate - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. researchgate.net [researchgate.net]

guanidine carbonate solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Guanidine Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of guanidine carbonate in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, drug formulation, and other areas of chemical research. This document compiles available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Guanidine carbonate is an organic salt, which makes it a polar and ionic compound. Its solubility in organic solvents is therefore dependent on the polarity of the solvent and its ability to solvate the guanidinium and carbonate ions.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of guanidine carbonate in a range of common organic solvents. The data is presented to facilitate easy comparison for researchers selecting appropriate solvent systems.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Observations |

| Polar Protic Solvents | Methanol | 20 | 0.55[2][3][4] | Slightly soluble[3][5][6] |

| Ethanol | - | - | Soluble[7], Slightly soluble[5][6] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | - | - | Relatively higher solubility compared to ethanol |

| Acetone | - | - | Almost insoluble[2][3][6], Slightly soluble[5] | |

| Non-Polar Solvents | Benzene | - | - | Almost insoluble[2][3][6] |

| Ether | - | - | Almost insoluble[2][3][6] | |

| Toluene | - | - | Insoluble[8] |

Factors Influencing Solubility

Several factors can influence the solubility of guanidine carbonate in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[1] However, specific data on the temperature dependence of guanidine carbonate solubility in organic solvents is limited.

-

Solvent Polarity: As an ionic compound, guanidine carbonate is more likely to dissolve in polar solvents that can effectively solvate its constituent ions. Its low solubility in non-polar solvents like benzene and ether is consistent with this principle.

-

Presence of Other Solutes: The presence of other substances in the solvent can affect the solubility of guanidine carbonate. For instance, the presence of free ammonia has been shown to decrease its solubility in aqueous and some organic solutions.[9]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of guanidine carbonate in organic solvents was not found in the reviewed literature, a general and widely accepted method is the isothermal saturation method . This method involves the following key steps:

-

Sample Preparation: An excess amount of guanidine carbonate is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of guanidine carbonate in the clear, saturated solution is determined using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

Several analytical methods can be employed to determine the concentration of guanidine carbonate in the saturated solvent:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining guanidine carbonate is measured.

-

Acid-Base Titration: Guanidine carbonate is a strong base and can be accurately titrated with a standard acid solution.

-

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used to separate and quantify the amount of guanidine carbonate in the solution.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of determining the solubility of guanidine carbonate in an organic solvent.

Caption: General experimental workflow for solubility determination.

Caption: Relationship between solvent polarity and solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. China Guanidine Carbonate Manufacturers [pengshengchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN1286806C - Process for preparing guanidine carbonate - Google Patents [patents.google.com]

- 5. Guanidine carbonate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Guanidine carbonate | 593-85-1 [chemicalbook.com]

- 7. Guanidine Carbonate BP EP USP CAS 593-85-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. Guanidinium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 9. US2826613A - Recovery of solid guanidine carbonate - Google Patents [patents.google.com]

guanidine carbonate mechanism of action in biological systems

An In-Depth Technical Guide on the Core Mechanism of Action of Guanidine Carbonate in Biological Systems

Introduction

Guanidine carbonate, the salt formed from the strong organic base guanidine and the weak acid carbonic acid, is a versatile compound with significant applications in various industrial and biological contexts. In biological systems, its action is primarily dictated by the guanidinium cation, a planar, resonance-stabilized ion that exists protonated at physiological pH. This guide provides a detailed examination of the molecular mechanisms through which guanidine carbonate exerts its effects on key biological macromolecules and structures, including proteins, nucleic acids, and cellular membranes. Its role as a potent protein denaturant is particularly well-documented and finds extensive use in biochemical research. Furthermore, its interactions with cell membranes form the basis of the antimicrobial properties of many guanidine-based derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Mechanisms of Action

The biological effects of guanidine carbonate are multifaceted, stemming from the physicochemical properties of the guanidinium ion. Its positive charge, ability to form multiple hydrogen bonds, and chaotropic nature enable it to interact with and disrupt the structure and function of several key cellular components.

Protein Denaturation and Refolding

Guanidinium salts, including guanidine carbonate and the more extensively studied guanidine hydrochloride (GuHCl), are powerful chaotropic agents used to denature proteins. The denaturation process, which involves the loss of the protein's native secondary and tertiary structure, is generally reversible, allowing for protein refolding studies upon removal of the denaturant.

Mechanism of Denaturation: The precise mechanism of guanidinium-induced denaturation has been a subject of study, with evidence pointing towards a direct interaction model rather than an indirect effect on water structure. This process can be described in two main stages:

-

Surface Interaction and Swelling: Guanidinium ions first interact directly with the protein surface. This interaction displaces water molecules from the first solvation shell and leads to the formation of a "dry molten globule"—an expanded intermediate state where the protein's core remains largely unhydrated.

-

Core Solvation and Unfolding: Following the initial swelling, guanidinium ions and water molecules penetrate the protein's hydrophobic core. This solvation of nonpolar residues disrupts the hydrophobic interactions that are crucial for maintaining the native conformation, leading to global unfolding into a random peptide chain. Guanidinium achieves this by increasing the solubility of non-polar amino acid side chains and breaking internal hydrogen bonds.

Interaction with Nucleic Acids

The cationic nature of the guanidinium group facilitates its interaction with the negatively charged phosphate backbone of nucleic acids like DNA and RNA. Theoretical studies suggest that guanidinium derivatives can act as DNA minor groove binders. The binding is stabilized by a combination of hydrogen bonds and cation-π interactions with the nucleobases (adenine, guanine, cytosine, thymine, and uracil). This interaction can disrupt critical processes such as DNA replication and transcription, a mechanism that contributes to the cytotoxic effects of some guanidine-based compounds. A synthetic nucleic acid analog incorporating a guanidine bridge (GuNA) has demonstrated a higher binding affinity for complementary single-stranded DNA compared to natural DNA, highlighting the strength of this interaction.

Disruption of Cellular Membranes

Many guanidine-based polymers, such as polyhexamethylene guanidine (PHMG), exhibit potent antimicrobial activity by disrupting cellular membranes. The primary mechanism involves a strong electrostatic interaction between the positively charged guanidinium groups and the negatively charged components of microbial cell membranes, such as phosphatidylglycerol (PG). This interaction is less pronounced with zwitterionic lipids (e.g., phosphatidylcholine) that are the primary components of mammalian cell membranes, providing a degree of selective toxicity. The binding leads to membrane damage and perforation, causing the leakage of intracellular contents and ultimately cell death.

Enzyme Inhibition

Guanidine and its derivatives can act as enzyme inhibitors. Studies on guanidine hydrochloride (GuHCl) have demonstrated its inhibitory effects on various enzymes. For instance, GuHCl induces a mixed-type inhibition of rat hepatic and renal succinate dehydrogenase (SDH). This type of inhibition is characterized by a decrease in the maximal velocity (Vmax) and an increase in the Michaelis-Menten constant (Km), indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Similarly, GuHCl was found to exert a mixed-type noncompetitive nonlinear inhibition on the catalytic activity of recombinant human protein disulfide isomerase (rhPDI).

Quantitative Data Summary

The biological activity and toxicity of guanidine compounds have been quantified in various studies. The following tables summarize key data points.

Table 1: Toxicological Data for Guanidine Carbonate and Related Compounds

| Compound | Test | Species | Route | Value | Reference(s) |

| Guanidine carbonate | LD50 | Rat | Oral | 1045 mg/kg | |

| Guanidine carbonate | LD50 | Mouse | Oral | 350 mg/kg | |

| Guanidine carbonate | Draize test | Rabbit | Eye | 100 mg/24H (Moderate) | |

| Guanidine monohydrochloride | IC50 | A549 cells | - | 1822 µg/mL | |

| Cyanoguanidine | IC50 | A549 cells | - | >5000 µg/mL |

Table 2: Enzyme Inhibition Kinetics for Guanidine Hydrochloride (GuHCl)

| Enzyme | Organism/Source | Type of Inhibition | Effect on Km | Effect on Vmax | Reference(s) |

| Succinate Dehydrogenase (SDH) | Rat (hepatic, renal) | Mixed-type | Increase | Decrease | |

| Protein Disulfide Isomerase (rhPDI) | Recombinant human | Mixed-type noncompetitive | - | Decrease |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to study the effects of guanidine compounds.

Protocol for In Vitro Cytotoxicity (IC50) Determination

This protocol is adapted from a study evaluating the toxicity of various guanidine-based chemicals.

-

Cell Culture: Human lung carcinoma (A549) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of guanidine carbonate in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

-

Incubation: Incubate the treated cells for 24 hours.

-

Cell Viability Assay (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable nonlinear regression model.

Protocol for Enzyme Inhibition Kinetic Studies

This generalized protocol is based on the principles described in studies of enzyme inhibition by guanidine hydrochloride.

-

Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme (e.g., succinate dehydrogenase) and its specific substrate in an appropriate buffer system.

-

Inhibitor Preparation: Prepare a range of concentrations of the guanidine compound (inhibitor) in the same buffer.

-

Reaction Setup: In a series of reaction vessels (e.g., cuvettes for spectrophotometry), combine the buffer, a fixed amount of enzyme, and varying concentrations of the substrate. For each substrate concentration, set up parallel reactions containing different fixed concentrations of the inhibitor (e.g., 0 M, 0.2 M, 0.4 M, 0.6 M GuHCl).

-

Initiation and Measurement: Initiate the reaction by adding the substrate (or enzyme). Immediately measure the initial reaction velocity (V₀) by monitoring the rate of product formation or substrate consumption over a short period. This is often done by measuring the change in absorbance at a specific wavelength.

-

Data Analysis:

-

For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.

-

Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The plot will yield a series of lines corresponding to each inhibitor concentration.

-

Analyze the changes in the x-intercept (-1/Km), y-intercept (1/Vmax), and the pattern of line intersections to determine the type of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed).

-

Guanidine Carbonate: A Comprehensive Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for guanidine carbonate in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and preventing accidental exposure or injury.

Hazard Identification and Classification

Guanidine carbonate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4] Inhalation of dust may also cause respiratory tract irritation.[1][2][4]

GHS Hazard Statements:

Hazard Pictogram:

-

GHS07: Exclamation Mark[1]

Signal Word:

-

Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of guanidine carbonate is essential for safe handling and storage.

| Property | Value | Reference |

| Appearance | White crystalline powder | [1][2][5] |

| Molecular Formula | C3H12N6O3 | [5] |

| Molecular Mass | 180.17 g/mol | [1][5] |

| Solubility in Water | 500 g/L (at 30°C) | [6] |

| pH | Approximately 11.7 (416g/gallon at 68°F) | [5] |

| Melting Point | Decomposes at approximately 374°F (190°C) | [5] |

| Flash Point | 197°C (386.6°F) | [2] |

| Stability | Stable under normal conditions.[1][5] Tends to absorb humidity.[5] |

Exposure Controls and Personal Protection

To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls

-

Ventilation: Use in a well-ventilated area.[1][2] Local exhaust ventilation is recommended to control airborne concentrations.[7]

-

Eyewash and Safety Shower: Facilities storing or using guanidine carbonate should be equipped with an eyewash station and a safety shower.[2][7]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | References |

| Eye/Face Protection | Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133. | [1][2][6] |

| Skin Protection | Protective gloves and appropriate protective clothing to prevent skin exposure. | [1][2][6] |

| Respiratory Protection | In case of inadequate ventilation or dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][2][3][6] |

Safe Handling and Storage Procedures

Proper handling and storage practices are critical to prevent accidents and maintain the integrity of the chemical.

Handling

-

Minimize dust generation and accumulation.[2]

-

Do not eat, drink, or smoke in areas where guanidine carbonate is handled.[1][5]

Storage

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][7]

-

Avoid exposure to direct sunlight and extreme temperatures.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [1][2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2][9] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1][2] |

Fire Fighting and Accidental Release Measures

Fire Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][5][9][10]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

-

Special Hazards: Thermal decomposition can produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and ammonia (NH3).[3][5][9][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5][7][9]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.[1][5][9]

-

Environmental Precautions: Prevent product from entering drains or waterways.[1][5][9]

-

Methods for Cleaning Up: Sweep up or shovel spilled material into a suitable, labeled container for disposal. Avoid generating dust.[1][5][9]

Experimental Protocols: Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of guanidine carbonate in a laboratory setting.

Caption: Logical workflow for safe handling of guanidine carbonate.

Disposal Considerations

Dispose of guanidine carbonate and its container in accordance with local, regional, national, and international regulations.[1] It is recommended to contact a licensed professional waste disposal service.[4] Avoid release to the environment.[1]

References

- 1. lobachemie.com [lobachemie.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. stobec.com [stobec.com]

- 6. Guanidine carbonate(593-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ycdehongchem.com [ycdehongchem.com]

- 9. chemstock.ae [chemstock.ae]

- 10. fishersci.it [fishersci.it]

Guanidine Carbonate (CAS 593-85-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Versatile Guanidinium Salt

Guanidine carbonate, with the CAS number 593-85-1, is a strongly alkaline organic salt that has garnered significant interest in various scientific and industrial fields, particularly in the realm of drug development and biochemical research. Its unique properties as a protein denaturant, a pH modifier, and a precursor for the synthesis of various bioactive molecules make it a valuable tool for researchers and chemists. This technical guide provides a comprehensive overview of the core properties of guanidine carbonate, detailed experimental protocols for its synthesis and key applications, and visual representations of relevant chemical pathways and workflows.

Core Physicochemical Properties

Guanidine carbonate is a white to off-white crystalline powder.[1] It is highly soluble in water and slightly soluble in methanol, while being practically insoluble in acetone, benzene, and ether.[1] The key physicochemical properties of guanidine carbonate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 593-85-1 | [1][2] |

| Molecular Formula | C₃H₁₂N₆O₃ (or (CH₅N₃)₂·H₂CO₃) | [2] |

| Molecular Weight | 180.17 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | >300 °C (decomposes) | [1] |

| Density | 1.25 - 1.29 g/cm³ | [1][4] |

| Solubility in Water | 450 g/L at 20 °C | [1] |

| pKa | 12.5 at 20 °C | [1] |

| pH of Aqueous Solution | 11.7 (110 g/L at 20 °C) | [1][4] |

Synthesis of Guanidine Carbonate: Experimental Protocols

Several methods have been reported for the synthesis of guanidine carbonate. The following section details a common and reliable experimental protocol starting from guanidine hydrochloride.

Synthesis from Guanidine Hydrochloride and Sodium Hydroxide

This method involves the neutralization of guanidine hydrochloride with a strong base like sodium hydroxide, followed by the introduction of carbon dioxide to precipitate guanidine carbonate.

Experimental Protocol:

-

Reaction Setup: In a reaction kettle, prepare a solution of guanidine hydrochloride in ethanol. A typical weight ratio is 3 parts guanidine hydrochloride to 8 parts ethanol.[5]

-

Neutralization: At room temperature, add 1.2 parts of sodium hydroxide to the ethanolic solution of guanidine hydrochloride.[5] Stir the mixture for 2 hours. During this time, guanidine free base and sodium chloride will be formed.

-

Isolation of Guanidine Solution: Separate the precipitated sodium chloride by filtration. The resulting ethanol mother liquor contains the guanidine free base.

-

Carbonation: Introduce carbon dioxide gas into the ethanol mother liquor. Continue the introduction of CO₂ until the pH of the solution reaches 9.[5] This will cause the precipitation of crude guanidine carbonate.

-

Purification:

-

Centrifuge the mixture to collect the crude guanidine carbonate and remove the ethanol.[5]

-

Dissolve the crude product in distilled water at room temperature. A typical ratio is 1.2 parts crude product to 1 part water.[5]

-

Transfer the aqueous solution to a concentration kettle and concentrate the solution by evaporation.

-

Filter the concentrated solution to remove any remaining impurities.

-

Transfer the clarified solution to a crystallization kettle, cool, and allow the high-purity guanidine carbonate to crystallize.

-

Filter the crystals and dry them to obtain the final product. This process can yield guanidine carbonate with a purity of up to 99.5%.[6]

-

References

- 1. Synthesis of some potential antihypertensive phthalazinyl- and quinoxalinylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]

- 4. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 6. CN1385418A - Process for preparing guanidine carbonate - Google Patents [patents.google.com]

Guanidine Carbonate: A Technical Guide for Chemical and Pharmaceutical Professionals

An In-depth Review of a Strong Organic Alkali for Researchers, Scientists, and Drug Development Professionals

Guanidine carbonate is a versatile and powerful organic alkali that serves as a critical reagent and intermediate in a wide array of chemical and pharmaceutical applications. Its unique combination of strong basicity, high nitrogen content, and utility as a protein denaturant makes it an invaluable tool in organic synthesis, drug formulation, and biochemical research. This technical guide provides a comprehensive overview of its physicochemical properties, key applications with detailed experimental protocols, and the fundamental chemical principles governing its utility.

Physicochemical and Safety Data

Guanidine carbonate, with the chemical formula (H₂NC(NH)NH₂)₂·H₂CO₃, is a white to off-white crystalline powder.[1][2] As a salt of the strong organic base guanidine and the weak acid carbonic acid, its aqueous solutions are strongly alkaline.[2][3] A summary of its key quantitative properties is presented below.

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₂N₆O₃ | [4][5] |

| Molecular Weight | 180.17 g/mol | [5][6] |

| pKa | 12.5 (at 20°C) | [1][3] |

| pH | 11.7 (110 g/L solution at 20°C) | [2][3] |

| Melting Point | >300 °C (decomposes) | [1][3][4] |

| Density | 1.25 - 1.29 g/cm³ | [1][4] |

| Water Solubility | 450 g/L (at 20°C) | [1][3] |

| Appearance | White to almost white crystalline powder | [1][2][3] |

Safety and Handling

Guanidine carbonate is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8][9] It may also cause respiratory irritation.[7][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection in dusty environments, should be worn during handling.[8][10] It is incompatible with strong oxidizing agents and strong acids.[7][8] Store in a cool, dry, well-ventilated place away from incompatible materials.[7][11]

Core Applications and Methodologies

The utility of guanidine carbonate stems from its strong basicity and its role as a precursor to the guanidinium ion. It finds extensive use as a pH adjusting agent, a reactant in organic synthesis, a protein denaturant in biochemical research, and a key component in consumer products like hair relaxers.[1][12][13]

Role in Organic Synthesis

Guanidine carbonate serves as a strong organic base and a versatile building block for introducing the guanidine functional group into molecules, which is critical for the therapeutic action of many antibacterial, antiviral, and antihypertensive agents.[12][13]

Guanidine carbonate is a key precursor in the synthesis of high-energy materials like Guanidinium Dinitramide (GDN), a chlorine-free solid oxidizer.[2][14] The synthesis involves a salt metathesis reaction.

Caption: Reaction scheme for the synthesis of GDN.

Experimental Protocol: Synthesis of Guanidinium Dinitramide (GDN) [2][8][14]

-

Dissolution: Dissolve ammonium dinitramide (ADN) and a stoichiometric amount of guanidine carbonate separately in a minimal amount of a suitable solvent (e.g., water) under controlled temperature.[2][14]

-

Reaction: Mix the two solutions. A double displacement reaction occurs, forming the desired guanidinium dinitramide (GDN) and ammonium carbonate as a byproduct.[8]

-

Crystallization & Isolation: The desired GDN product is typically less soluble and can be isolated through crystallization, which may be influenced by the choice of solvent and temperature.[2][14] The crystalline form of GDN can vary depending on the synthesis conditions.[8][14]

-

Purification: The isolated GDN is filtered, washed with a cold solvent to remove the soluble ammonium carbonate byproduct and other impurities, and then dried under vacuum.[8]

Application as a Protein Denaturant

Like the more commonly used guanidine hydrochloride, guanidine carbonate acts as a powerful chaotropic agent, disrupting the hydrogen bond network in water and destabilizing the tertiary structure of proteins.[1][12] This property is leveraged in protein folding/refolding studies, solubilizing proteins from inclusion bodies, and in sample preparation for proteomics.[6][9][15]

Caption: Workflow for protein denaturation and refolding.

Experimental Protocol: Solubilization of Protein Inclusion Bodies [5][9]

This protocol describes a general procedure. Optimal concentrations and incubation times must be determined empirically for each protein.

-

Isolation of Inclusion Bodies:

-

Harvest E. coli cells expressing the target protein via centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Disrupt cells using sonication or high-pressure homogenization.

-

Centrifuge the lysate to pellet the dense inclusion bodies.

-

Wash the pellet with a buffer containing a mild chaotrope or detergent (e.g., 2 M urea, 2% Triton X-100) to remove contaminants.

-

-

Solubilization:

-

Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of the denaturant.

-

Buffer Composition: 6 M Guanidine Hydrochloride or Guanidine Carbonate, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole (for His-tagged proteins), 1-20 mM reducing agent (e.g., DTT or β-mercaptoethanol), pH 8.0-8.5.[6]

-

Stir the suspension for 30-60 minutes at room temperature to ensure complete solubilization.[5]

-

Centrifuge at high speed (e.g., >15,000 x g) for 15-30 minutes to pellet any remaining insoluble material.[6]

-

-

Purification and Refolding:

-

The supernatant containing the denatured protein can be purified under denaturing conditions (e.g., using affinity chromatography for tagged proteins).[5]

-

Refolding is typically achieved by gradually removing the denaturant, often while the protein is bound to a chromatography column ("on-column refolding") or by rapid dilution into a large volume of refolding buffer.[5][9] This allows the protein to re-establish its native conformation.

-

Application in Consumer Products: Hair Relaxers

Guanidine carbonate is a key ingredient in "no-lye" hair relaxer kits.[1][16] It is typically supplied in an aqueous "activator" solution, which is mixed with a cream base containing calcium hydroxide immediately before use.[7][17] This reaction generates guanidine hydroxide, the active hair-straightening agent.

Caption: Activation chemistry of a no-lye hair relaxer.

Experimental Protocol: Formulation of a Two-Component Hair Relaxer [1][7][12]

This protocol is illustrative of a typical formulation. Proportions and specific ingredients may vary.

-

Component A (Cream Base) Preparation:

-

Oil Phase: Heat oil-phase components (e.g., cetyl alcohol, stearyl alcohol, mineral oil, petrolatum) in a vessel to 70-80°C.[7][12]

-

Water Phase: In a separate vessel, heat water, propylene glycol, and any water-soluble conditioning agents.[12]

-

Emulsification: Slowly add the heated oil phase to the water phase with moderate homogenization to form a stable cream emulsion.[12]

-

Addition of Alkali: Disperse calcium hydroxide powder (e.g., 4-7% by weight) into the emulsion as it cools.[17]

-

-

Component B (Activator) Preparation:

-

Activation and Use:

-

Immediately before application, mix the activator solution (Component B) with the cream base (Component A) according to the product's specified ratio.

-

The reaction between guanidine carbonate and calcium hydroxide generates guanidine hydroxide in situ, which then acts on the hair's disulfide bonds to induce straightening.[1]

-

Conclusion

Guanidine carbonate is a foundational chemical with significant utility across multiple scientific disciplines. Its strong organic alkalinity makes it an effective pH modifier and a reactant for synthesizing nitrogen-rich compounds, including pharmaceuticals and energetic materials. In biochemistry and drug development, its role as a potent protein denaturant is crucial for studying protein folding and recovering recombinant proteins. The detailed protocols and data provided in this guide serve as a technical resource for professionals seeking to leverage the diverse capabilities of this versatile compound in their research and development activities.

References

- 1. Guanidine Carbonate (Lye-Free Hair Relaxer) [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Guanidine carbonate salt - CD Formulation [formulationbio.com]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. EP0660699B1 - Hair relaxer compositions - Google Patents [patents.google.com]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. denature a protein of interest - Protein and Proteomics [protocol-online.org]

- 11. US2826613A - Recovery of solid guanidine carbonate - Google Patents [patents.google.com]

- 12. WO1995003031A1 - Hair relaxer compositions - Google Patents [patents.google.com]

- 13. CN113754567B - Preparation process of novel refined guanidine carbonate - Google Patents [patents.google.com]

- 14. Synthesis and Characterization of Guanidine Dinitramide Crystal -Applied Chemistry for Engineering | Korea Science [koreascience.kr]

- 15. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 16. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Guanidine Carbonate for pH Adjustment in Chemical Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of guanidine carbonate as a versatile and effective reagent for pH adjustment in a variety of chemical reactions critical to research, discovery, and drug development. Guanidine carbonate, a strong organic base, offers distinct advantages in specific synthetic contexts, particularly where inorganic bases may be undesirable. This document details its physicochemical properties, buffer preparation, and applications, supported by experimental protocols and quantitative data to facilitate its practical implementation in the laboratory.

Introduction to Guanidine Carbonate

Guanidine carbonate is the salt formed from the strong organic base guanidine and the weak acid, carbonic acid.[1] It is a white to off-white crystalline powder with high solubility in water.[2][3] Its utility in chemical synthesis stems from the high basicity of the guanidine molecule, which can effectively deprotonate a wide range of acidic compounds.[3] This property makes it a valuable tool for establishing and maintaining alkaline conditions in reaction mixtures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of guanidine carbonate is essential for its effective application. Key parameters are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₂N₆O₃ | [2] |

| Molecular Weight | 180.17 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Solubility in Water | 450 g/L at 20°C | [2][3] |

| pKa of Guanidinium Ion | ~13.6 | |

| pH of 110 g/L solution | 11.7 at 20°C | [2] |

Guanidine Carbonate as a pH Adjusting Agent and Buffer

Due to the strong basicity of the guanidinium group, guanidine carbonate can be used to create alkaline buffer solutions. The buffering capacity is centered around the pKa values of the guanidinium ion and carbonic acid. The relevant equilibria in solution are:

-

Guanidinium Ion Equilibrium: H₂NC(=NH₂)NH₂ + H⁺ ⇌ [H₂NC(=NH₂)NH₃]⁺ (pKa ~13.6)

-

Carbonate Equilibria: H₂CO₃ ⇌ HCO₃⁻ + H⁺ (pKa₁ ~6.4) and HCO₃⁻ ⇌ CO₃²⁻ + H⁺ (pKa₂ ~10.3)

The high pKa of the guanidinium ion ensures that it remains protonated and acts as a strong base in most pH ranges relevant to organic synthesis. The carbonate species contribute to buffering in the mid-alkaline range.

Logical Workflow for pH Adjustment

The following diagram illustrates the decision-making process and workflow for utilizing guanidine carbonate for pH control in a chemical reaction.

References

Guanidine Carbonate: A Versatile Raw Material in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guanidine carbonate is a strongly basic, nitrogen-rich organic salt that has emerged as a highly versatile and valuable raw material in the field of organic synthesis. Its unique combination of properties—acting as a potent organic base, a precursor to the guanidinium moiety, and a pH regulator—makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This guide provides a comprehensive overview of guanidine carbonate, focusing on its physicochemical properties, key synthetic applications, and detailed experimental protocols relevant to researchers and professionals in drug development.

Physicochemical Properties

Guanidine carbonate, with the chemical formula (H₂NC(NH)NH₂)₂·H₂CO₃, is a white crystalline powder.[2] Its utility in various synthetic contexts is largely dictated by its physical and chemical characteristics, which are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 593-85-1 | [1] |

| Molecular Formula | C₃H₁₂N₆O₃ | [3] |

| Molecular Weight | 180.17 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | >300 °C (decomposes) | [6] |

| Density | 1.25 - 1.29 g/cm³ | [6][7] |

| pKa | ~12.5 | |

| pH | 11.2 (40 g/L aqueous solution) | [5] |

| Solubility in Water (20-22°C) | 42-45 g/100g (420-450 g/L) | [6][8][9] |

| Solubility in Methanol (20°C) | 0.55 g/100g | [2][8] |

| Solubility in Other Solvents | Almost insoluble in acetone, benzene, and ether | [2][8] |

Industrial Synthesis and Applications Overview

Guanidine carbonate is typically synthesized on an industrial scale from readily available precursors. A common method involves the melt reaction of dicyandiamide with an ammonium salt (e.g., ammonium chloride) at high temperatures (170-230°C) to form a guanidine salt. This salt is then dissolved in an alcohol, and an alkali is added to liberate the free guanidine base. Finally, the solution is treated with carbon dioxide to precipitate guanidine carbonate. This process provides a cost-effective and scalable route to a key synthetic intermediate.

Core Reactivity in Organic Synthesis

Guanidine carbonate's utility stems from its dual reactivity as both a strong base and a nucleophilic source of the guanidine moiety.

-

As a Strong Organic Base: With a pKa of approximately 12.5, guanidine carbonate is a powerful, non-hygroscopic, and cost-effective organic base. It is particularly effective in catalyzing reactions that require the deprotonation of carbon acids, such as aldol and Knoevenagel condensations, without introducing inorganic ions that can complicate product purification.

-

As a Nucleophile and Precursor: The guanidine unit is a key structural motif in numerous biologically active molecules. Guanidine carbonate serves as a direct and stable source for installing this functional group, most notably in the synthesis of heterocyclic systems like pyrimidines and in direct guanylation reactions.

Key Synthetic Applications and Protocols

A prominent application of guanidine carbonate is in multicomponent reactions to form heterocycles. The Biginelli reaction, which traditionally uses urea, can be adapted to use guanidine (liberated from its carbonate salt in situ) to synthesize 2-amino-3,4-dihydropyrimidines. These structures are privileged scaffolds in medicinal chemistry, found in calcium channel blockers and antihypertensive agents.[10]

A typical reaction involves the one-pot condensation of a β-dicarbonyl compound, an aldehyde, and guanidine carbonate.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol details the synthesis of a substituted pyrimidine via the reaction of guanidine carbonate and 2,4-pentanedione (acetylacetone).[11][12]

-

Reagent Preparation: In a 50 mL round-bottomed flask, combine guanidine carbonate (2.7 g) and sodium acetate (1.5 g). Add 10 mL of water and swirl until all solids are dissolved.[11] Note: Some procedures may use sodium carbonate or sodium hydroxide as the base and may use guanidine salts like the hydrochloride or nitrate directly.[12][13][14]

-

Reaction Initiation: To the resulting solution, add 2,4-pentanedione (3.0 mL) all at once. Swirl the flask for 1-2 minutes to ensure thorough mixing.[11]

-

Heating: Attach a reflux condenser to the flask and heat the mixture at reflux for 10-15 minutes.[11] Alternative conditions reported in the literature include heating at 95-100°C for 2-3 hours.[12][14]

-

Isolation: Pour the hot reaction mixture into a small beaker and cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.

-

Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold water.[15] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: The final product, 2-amino-4,6-dimethylpyrimidine, is a white solid with a melting point of 152-155°C.[13] Structure can be confirmed by spectroscopic methods (¹H-NMR, IR, MS).[13] Expected yield under optimized conditions can be high, with some reports citing yields of 75-88%.[13][14]

Guanylation, the process of adding a guanidine group to a molecule (typically an amine), is fundamental in medicinal chemistry. While various specialized reagents exist for this transformation, guanidine carbonate can be used in certain contexts, often by conversion to a more reactive intermediate. The direct guanylation of amines with carbodiimides is considered the most atom-economical route, and guanidine-based catalysts are often employed.[16]

The general logic of guanylation involves the activation of a precursor followed by nucleophilic attack by an amine.

Experimental Protocol: General Guanylation using a Polymer-Bound Thiopseudourea

While not using guanidine carbonate directly, this protocol illustrates a common modern method for guanylation, a key reaction type for which the guanidine moiety is the ultimate goal.

-

Reaction Setup: In a suitable reaction vessel, mix the amine (1 mmol) with a polymer-bound bis(tert-butoxycarbonyl)thiopseudourea reagent (5 mmol).

-

Solvent Addition: Add tetrahydrofuran (THF, 5 mL) to the mixture.

-

Reaction: Stir the suspension at room temperature for approximately 40 hours.

-

Work-up: Filter the reaction mixture to remove the polymer resin. Wash the resin with additional THF (2 x 3 mL).

-

Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the pure, protected monosubstituted guanidine. The Boc protecting groups can be removed using standard acidic deprotection methods.

Role in Drug Development and Pharmaceutical Synthesis

The guanidine functional group is a privileged structure in medicinal chemistry due to its ability to form strong, charge-reinforced hydrogen bonds with biological targets like enzymes and receptors. Guanidine carbonate serves as a key starting material for introducing this moiety into active pharmaceutical ingredients (APIs).[1] It is used in the synthesis of a wide range of therapeutic agents, including:

-

Antidiabetic Agents: While not the primary precursor for major biguanides, it can be used in specific synthetic routes to introduce the necessary functional groups.[1]

-

Antihypertensive and Antiviral Drugs: The guanidine group is critical for the therapeutic action of many antibacterial, antiviral, and antihypertensive agents.[1]

-

pH Regulation: In pharmaceutical formulations, guanidine carbonate can act as a pH adjuster or buffer, which is crucial for maintaining the stability and efficacy of many drug products.[1]

Safety and Handling

Guanidine carbonate is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood. It should be stored away from strong acids and oxidizing agents.[5][9]

Conclusion

Guanidine carbonate is a foundational and economically significant raw material in organic synthesis. Its robust utility as a strong organic base and as a precursor for the vital guanidine moiety ensures its continued importance in academic research and industrial applications, particularly in the development of novel pharmaceuticals and fine chemicals. A thorough understanding of its properties, reactivity, and handling is essential for any scientist or researcher working in these fields.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Guanidine carbonate | C3H12N6O3 | CID 11650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Guanidine carbonate (CAS 593-85-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. geneseo.edu [geneseo.edu]

- 6. Guanidinium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 7. sincerechemical.com [sincerechemical.com]

- 8. China Guanidine Carbonate Manufacturers [pengshengchem.com]

- 9. Guanidine carbonate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 11. Solved PRELAB EXERCISE EXPERIMENT 26 Synthesis of a | Chegg.com [chegg.com]

- 12. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 13. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. pubs.rsc.org [pubs.rsc.org]

Guanidine Carbonate: A Core Component in Pharmaceutical and Agrochemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Guanidine carbonate is a strongly alkaline, water-soluble organic salt that has emerged as a critical building block and versatile reagent in the chemical industry.[1][2] Its unique properties make it an invaluable intermediate in the synthesis of a wide array of products, most notably active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4] This guide provides a technical overview of the role of guanidine carbonate in these sectors, detailing its applications, synthesis, reaction mechanisms, and relevant experimental considerations.

Role in the Pharmaceutical Industry

Guanidine carbonate serves multiple functions in pharmaceutical development and manufacturing, from being a primary synthetic precursor to acting as a formulation aid.

1.1. Intermediate in API Synthesis The guanidinium group is a key pharmacophore found in numerous therapeutic agents due to its ability to form strong, delocalized hydrogen bonds and interact with biological targets. Guanidine carbonate provides a stable and efficient source for introducing this functionality into complex molecules.[5] It is a key intermediate for drugs in several classes:

-

Antibiotics and Antifungals : It is a crucial component in the manufacturing of certain antibiotics and antifungal agents.[6]

-

Antivirals and Antihypertensives : The guanidine moiety is critical for the therapeutic action of various antiviral and antihypertensive drugs.[5]

-

Hypoglycemic and Anticancer Drugs : Guanidine carbonate is used as a raw material in the synthesis of hypoglycemic agents for treating conditions like diabetes, as well as certain anticancer drugs that interfere with the growth of tumor cells.[7]

-

Sulfa Drugs : The compound is also utilized in the production of synthetic sulfa drugs.[8]

1.2. pH Regulation and Stabilization As a strong organic base with a pKa of approximately 12.5, guanidine carbonate is an effective pH modifier and buffering agent in pharmaceutical formulations.[9][10] Maintaining a specific pH is often critical for the stability, solubility, and efficacy of drug products. It is used, for example, in the stabilization of cytidine triphosphate injections.[9]

1.3. Protein Denaturation in Research In biochemical research, which forms the foundation of drug discovery, guanidine carbonate functions as a potent protein denaturant.[5][9] This property is leveraged in studies of protein folding and refolding, which is essential for understanding drug-protein interactions and for the development of biopharmaceuticals.[5]

Role in the Agrochemical Industry

Similar to its role in pharmaceuticals, guanidine carbonate is a key intermediate in the synthesis of modern agrochemicals.[4]

-

Herbicides and Fungicides : It is a precursor for various pesticides, including herbicides and fungicides.[6] The guanidine functional group can be tailored to impart specific biological activities required for crop protection.

-

Pesticide Intermediates : Phenylguanidine hydrogencarbonate, derived from guanidine chemistry, is used as an intermediate in the production of pesticidally active pyrimidine derivatives.[11] Guanidine derivatives have been developed into insecticides that are effective against a range of agricultural and horticultural pests.[12]

Synthesis and Key Reaction Mechanisms